
2-(3-硝基苯基)乙醇
概述
描述
2-(3-Nitrophenyl)ethanol (2-NPE) is a chemical compound belonging to the family of nitrophenyl ethers. It is a colorless solid with a pungent odor. Its molecular formula is C6H5NO3 and its molecular weight is 139.11 g/mol. 2-NPE is a versatile compound with a wide range of applications in the fields of organic chemistry, biochemistry, and drug development. In particular, it has been used as a synthetic intermediate in the synthesis of various organic compounds, and as a reagent in biochemical and physiological studies.
科学研究应用
光化学反应机理
2-(3-硝基苯基)乙醇已在光化学反应的背景下得到研究。Gáplovský 等人。(2005) 探索了 2-硝基苄基化合物的光化学反应机理,包括 1-(2-硝基苯基)乙醇。他们发现,在照射下,这些化合物会产生具有显着量子产率的亚硝基衍生物。本研究利用激光闪光光解和时间分辨红外光谱来研究反应途径,揭示了不同溶剂中反应机理平衡的重要见解 (Gáplovský 等人,2005)。
非对映异构体的合成
Corrie 等人。(1992) 报告了 P3-1-(2-硝基苯基)乙基腺苷三磷酸非对映异构体的合成和立体化学,涉及 1-(2-硝基苯基)乙醇。该研究涉及通过分级结晶分离 1-(2-硝基苯基)乙醇并进一步转化为特定磷酸盐。这项工作有助于理解此类化合物的立体化学方面 (Corrie 等人,1992)。
晶体结构分析
Kochetov 和 Kuz'mina (2007) 检查了涉及 2-(3-硝基苯基)乙醇衍生物的分子复合物的晶体结构。他们使用 X 射线衍射来研究乙醇分子如何与晶体中的其他化合物相互作用,形成氢键并影响晶体结构。这项研究突出了此类衍生物在晶体学和材料科学中的重要性 (Kochetov & Kuz'mina, 2007)。
乙醇/水混合物中的动力学和机理
Castro 等人。(2011) 研究了芳基乙酸酯和二级脂环胺在乙醇/水混合物中反应的动力学和机理。他们的研究提供了对溶剂组成对反应速率和机理影响的宝贵见解,特别指出了 4-硝基苯基乙酸酯在不同溶剂混合物中的行为 (Castro 等人,2011)。
安全和危害
作用机制
Target of Action
The primary target of 2-(3-Nitrophenyl)ethanol is PqsD , a key enzyme involved in signal molecule biosynthesis in the cell-to-cell communication of Pseudomonas aeruginosa . This enzyme plays a crucial role in the production of signal molecules, which are essential for bacterial communication and coordination.
Mode of Action
2-(3-Nitrophenyl)ethanol interacts with its target, PqsD, by inhibiting its function . This inhibition disrupts the production of signal molecules in Pseudomonas aeruginosa, thereby affecting its cell-to-cell communication
Biochemical Pathways
The inhibition of PqsD by 2-(3-Nitrophenyl)ethanol affects the quorum sensing (QS) system of Pseudomonas aeruginosa . QS is a cell-to-cell communication system used by bacteria to coordinate their behavior based on population density. By disrupting this system, the compound can potentially affect various downstream effects, such as biofilm formation and virulence factor production .
Result of Action
The inhibition of PqsD by 2-(3-Nitrophenyl)ethanol can lead to a reduction in the production of signal molecules in Pseudomonas aeruginosa, thereby disrupting its QS system . This disruption can potentially lead to a decrease in biofilm formation and virulence, making the bacteria less pathogenic.
Action Environment
The action, efficacy, and stability of 2-(3-Nitrophenyl)ethanol can be influenced by various environmental factors. For instance, the pH and temperature of the environment can affect the compound’s stability and its interaction with PqsD . Additionally, the presence of other substances, such as supercharging reagents, can potentially enhance the compound’s action in electrospray ionization mass spectrometry .
生化分析
Cellular Effects
The effects of 2-(3-Nitrophenyl)ethanol on cellular processes are multifaceted. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, 2-(3-Nitrophenyl)ethanol can modulate the activity of key signaling proteins, leading to alterations in downstream signaling cascades. This modulation can result in changes in gene expression patterns, thereby impacting cellular functions such as proliferation, differentiation, and apoptosis .
Molecular Mechanism
The molecular mechanism of action of 2-(3-Nitrophenyl)ethanol involves its interactions with biomolecules at the molecular level. One of the key mechanisms is the binding of 2-(3-Nitrophenyl)ethanol to specific enzymes, leading to either inhibition or activation of their activity. For example, the binding of 2-(3-Nitrophenyl)ethanol to alcohol dehydrogenase results in the oxidation of the compound, which is a critical step in its metabolic pathway .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(3-Nitrophenyl)ethanol can change over time due to factors such as stability and degradation. Studies have shown that 2-(3-Nitrophenyl)ethanol is relatively stable under standard laboratory conditions. Prolonged exposure to light and air can lead to its degradation, resulting in the formation of by-products that may have different biochemical properties .
Dosage Effects in Animal Models
The effects of 2-(3-Nitrophenyl)ethanol in animal models vary with different dosages. At low doses, 2-(3-Nitrophenyl)ethanol has been shown to have minimal toxic effects and can modulate cellular functions in a dose-dependent manner. At higher doses, the compound can exhibit toxic effects, including cellular damage and disruption of metabolic processes .
Metabolic Pathways
2-(3-Nitrophenyl)ethanol is involved in several metabolic pathways, primarily through its interactions with enzymes such as alcohol dehydrogenase and aldehyde dehydrogenase. The oxidation of 2-(3-Nitrophenyl)ethanol by alcohol dehydrogenase leads to the formation of 3-nitroacetophenone, which can further undergo metabolic transformations .
Transport and Distribution
The transport and distribution of 2-(3-Nitrophenyl)ethanol within cells and tissues are mediated by specific transporters and binding proteins. These transporters facilitate the uptake and localization of the compound within various cellular compartments. For instance, 2-(3-Nitrophenyl)ethanol can be transported across cell membranes by specific carrier proteins, allowing it to reach its target sites within the cell .
Subcellular Localization
The subcellular localization of 2-(3-Nitrophenyl)ethanol is critical for its activity and function. This compound has been observed to localize in various cellular compartments, including the cytoplasm, mitochondria, and endoplasmic reticulum. The localization of 2-(3-Nitrophenyl)ethanol is influenced by targeting signals and post-translational modifications that direct it to specific organelles .
属性
IUPAC Name |
2-(3-nitrophenyl)ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3/c10-5-4-7-2-1-3-8(6-7)9(11)12/h1-3,6,10H,4-5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWZWTSYUZQZFKE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])CCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3068700 | |
| Record name | Benzeneethanol, 3-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3068700 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
52022-77-2 | |
| Record name | 2-(3-Nitrophenyl)ethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=52022-77-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzeneethanol, 3-nitro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052022772 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzeneethanol, 3-nitro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzeneethanol, 3-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3068700 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | m-nitrophenethyl alcohol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.357 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-NITROPHENYLETHYL ALCOHOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V42W5FXD0R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


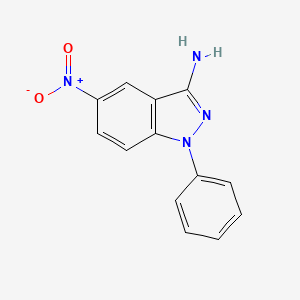
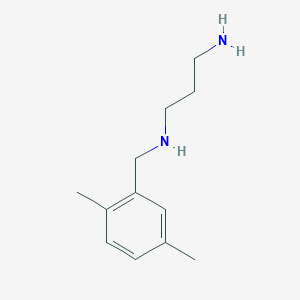
![N-(tert-butyl)-2-[(2-furylmethyl)amino]acetamide](/img/structure/B3023207.png)

![N'-[(1-butyl-1,2,3,4-tetrahydroquinolin-6-yl)methyl]-N,N-diethylpropane-1,3-diamine](/img/structure/B3023209.png)
![N-[(1-Butyl-1,2,3,4-tetrahydroquinolin-6-YL)-methyl]-3-morpholin-4-ylpropan-1-amine](/img/structure/B3023212.png)
![N,N-Diethyl-N'-[(1-methyl-1,2,3,4-tetrahydro-quinolin-6-YL)methyl]propane-1,3-diamine](/img/structure/B3023215.png)
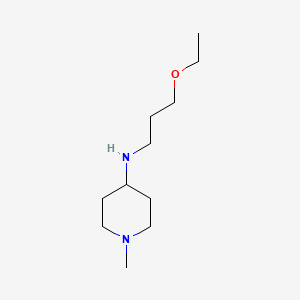
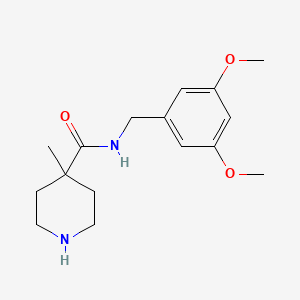
![3-Nitro-4-{[3-(trifluoromethyl)phenyl]-sulfanyl}benzenecarbaldehyde](/img/structure/B3023222.png)
![3-Nitro-4-[3-(trifluoromethyl)phenoxy]benzaldehyde](/img/structure/B3023223.png)
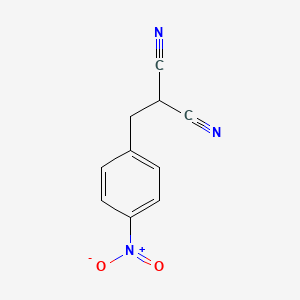
![N-Methyl-4-{[5-(trifluoromethyl)-2-pyridinyl]-oxy}benzenesulfonamide](/img/structure/B3023226.png)